molecular formula C16H16N6O3 B5232881 2-[2-oxo-2-[2-(pyridin-4-ylmethylidene)hydrazinyl]ethoxy]-N-(pyridin-4-ylmethylideneamino)acetamide

2-[2-oxo-2-[2-(pyridin-4-ylmethylidene)hydrazinyl]ethoxy]-N-(pyridin-4-ylmethylideneamino)acetamide

Cat. No.: B5232881
M. Wt: 340.34 g/mol
InChI Key: IYDFFWMWXMYBLF-UHFFFAOYSA-N
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Description

2-[2-oxo-2-[2-(pyridin-4-ylmethylidene)hydrazinyl]ethoxy]-N-(pyridin-4-ylmethylideneamino)acetamide is a complex organic compound featuring a pyridine ring structure

Preparation Methods

The synthesis of 2-[2-oxo-2-[2-(pyridin-4-ylmethylidene)hydrazinyl]ethoxy]-N-(pyridin-4-ylmethylideneamino)acetamide typically involves multi-step reactions. The process begins with the preparation of the pyridine derivatives, followed by the formation of hydrazones and subsequent reactions to introduce the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

2-[2-oxo-2-[2-(pyridin-4-ylmethylidene)hydrazinyl]ethoxy]-N-(pyridin-4-ylmethylideneamino)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar compounds include other pyridine derivatives and hydrazones. Compared to these compounds, 2-[2-oxo-2-[2-(pyridin-4-ylmethylidene)hydrazinyl]ethoxy]-N-(pyridin-4-ylmethylideneamino)acetamide is unique due to its specific structure, which allows for distinct interactions with molecular targets. Some similar compounds are:

Properties

IUPAC Name

2-[2-oxo-2-[2-(pyridin-4-ylmethylidene)hydrazinyl]ethoxy]-N-(pyridin-4-ylmethylideneamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3/c23-15(21-19-9-13-1-5-17-6-2-13)11-25-12-16(24)22-20-10-14-3-7-18-8-4-14/h1-10H,11-12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDFFWMWXMYBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=NNC(=O)COCC(=O)NN=CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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